molecular formula C8H6F3NO3 B071083 4-amino-3-(trifluoromethoxy)benzoic Acid CAS No. 175278-22-5

4-amino-3-(trifluoromethoxy)benzoic Acid

Cat. No. B071083
M. Wt: 221.13 g/mol
InChI Key: IXJFWBNYFTWBOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic acids. For example, the synthesis of novel amino acids for pseudopeptide synthesis starts from 4-aminobenzoic acid, highlighting a method that could potentially be adapted for the synthesis of 4-amino-3-(trifluoromethoxy)benzoic acid (Pascal et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been studied through various spectroscopic techniques, including FT-IR, 1H-NMR, and crystallography. These studies reveal detailed information about the arrangement of atoms and functional groups within the molecules (Aydın et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include functional group transformations, such as nitration, reduction, and halogenation, to introduce or modify specific functionalities within the molecule. The presence of functional groups like amino and carboxylic acid groups plays a significant role in the reactivity and chemical behavior of these compounds.

Physical Properties Analysis

The physical properties of compounds similar to 4-amino-3-(trifluoromethoxy)benzoic acid, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the packing and intermolecular interactions within the solid state, affecting the compound's physical properties (Obreza & Perdih, 2012).

Scientific Research Applications

  • Fluorescence Probes for Reactive Oxygen Species : A study developed novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes can be useful in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

  • Building Blocks for Pseudopeptide Synthesis : Another research synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) as a novel unnatural amino acid. This compound can serve as a building block for peptidomimetics synthesis and as a scaffold in combinatorial chemistry (Pascal et al., 2000).

  • Schiff Base Compounds Synthesis and Biological Activity : A study focused on the preparation of new derivatives by reacting 4-amino benzoic acid with aldehydes and ketones, exploring their potential biological activity against various bacteria (Radi et al., 2019).

  • Synthesis of Radiolabeled Compounds : Research also involves the synthesis of radiolabeled compounds like 4-Amino[7-14C]benzoic acid, which can be used in various scientific applications, including medical imaging and drug development (Taylor et al., 1996).

  • Metabolism Studies of Substituted Benzoic Acids : A study on the metabolism of substituted benzoic acids, including 4-amino benzoic acid, revealed insights into the glucuronidation and glycine conjugation processes, offering valuable information on drug metabolism (Ghauri et al., 1992).

Safety And Hazards

4-Amino-3-(trifluoromethoxy)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJFWBNYFTWBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371040
Record name 4-amino-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(trifluoromethoxy)benzoic Acid

CAS RN

175278-22-5
Record name 4-Amino-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-3-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-(TRIFLUOROMETHOXY)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kawai, T Toki, M Ota, H Inoue, Y Takata… - Journal of medicinal …, 2019 - ACS Publications
We report the discovery of a potent and isozyme-selective MTHFD2 inhibitor, DS18561882 (2). Through investigation of the substituents on our tricyclic coumarin scaffold (1,2,3,4-…
Number of citations: 51 pubs.acs.org

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